1H-Indole, 3,3'-(phenylmethylene)bis[2-phenyl-
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Overview
Description
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- is a compound with the molecular formula C23H18N2 and a molecular weight of 322.4 g/mol It is known for its unique structure, which includes two indole units connected by a phenylmethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- typically involves the reaction of indole with aromatic aldehydes under acidic conditions. One common method is the electrophilic substitution reaction, where indole reacts with aldehydes in the presence of a catalyst such as sulphonic acid-functionalized chitosan . The reaction is chemoselective, yielding the desired bis(indolyl)methane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as chitosan–SO3H, is crucial for maintaining high yields and selectivity . The reaction conditions are optimized to ensure the stability and integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Reaction with aldehydes and ketones to form bis(indolyl)methanes.
Oxidation and Coupling Reactions: These reactions are facilitated by heterogeneous bio-relevant catalysts, preserving the compound’s activity and structural integrity.
Common Reagents and Conditions
Catalysts: Sulphonic acid-functionalized chitosan, iodine, modified zirconia, InCl3, and BF3·OEt2.
Conditions: Acidic conditions are often required for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various bis(indolyl)methane derivatives, which exhibit significant biological activities .
Scientific Research Applications
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- involves its interaction with molecular targets and pathways. The compound exerts its effects through electrophilic substitution reactions, where it reacts with aldehydes and ketones to form bis(indolyl)methanes . These derivatives exhibit various biological activities, including antibacterial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Bis(indolyl)methane Derivatives: Compounds such as macrocarpamine, macralstonine acetate, and villastonine.
1H-Indole-3-Carbaldehyde Derivatives: Compounds like 2-(1H-indol-3-ylmethylidene)malononitrile.
Uniqueness
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- stands out due to its unique structure and the wide range of biological activities exhibited by its derivatives. Its ability to undergo chemoselective reactions and form stable products makes it a valuable compound in various scientific research applications .
Properties
CAS No. |
35173-73-0 |
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Molecular Formula |
C35H26N2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-phenyl-3-[phenyl-(2-phenyl-1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C35H26N2/c1-4-14-24(15-5-1)31(32-27-20-10-12-22-29(27)36-34(32)25-16-6-2-7-17-25)33-28-21-11-13-23-30(28)37-35(33)26-18-8-3-9-19-26/h1-23,31,36-37H |
InChI Key |
UIAOMZIJNOAZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=CC=C4)C5=C(NC6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
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